molecular formula C12H26N4O4 B1654445 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane CAS No. 23194-13-0

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane

Cat. No.: B1654445
CAS No.: 23194-13-0
M. Wt: 290.36 g/mol
InChI Key: IEPBGXYJCMRGCN-UHFFFAOYSA-N
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Description

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane (CAS 23194-13-0) is a urea-based compound featuring a hexane backbone symmetrically functionalized with two hydroxyethyl-ureido groups . This specific molecular structure confers unique hydrogen-bonding capabilities and flexibility, making it highly valuable in polymer chemistry as a chain extender or cross-linker in the synthesis of polyurethanes (PUs) . The hydroxyethyl groups enhance the compound's hydrophilicity and reactivity with isocyanates, while the robust urea linkages contribute significantly to the mechanical strength and thermal stability of the resulting polymer networks . In scientific research, this compound has been investigated for its potential as a cross-linking agent in protein and enzyme stabilization, leveraging its ability to form stable complexes with biological molecules . It has also been explored for use in drug delivery systems and as a scaffold in pharmaceutical development . From a safety perspective, acute toxicity data indicates an intraperitoneal LDLo of 500 mg/kg in rodent models . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-[6-(2-hydroxyethylcarbamoylamino)hexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O4/c17-9-7-15-11(19)13-5-3-1-2-4-6-14-12(20)16-8-10-18/h17-18H,1-10H2,(H2,13,15,19)(H2,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPBGXYJCMRGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=O)NCCO)CCNC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177770
Record name Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID90177770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23194-13-0
Record name N-(2-Hydroxyethyl)-N′-[6-[[[(2-hydroxyethyl)amino]carbonyl]amino]hexyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23194-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023194130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N''-1,6-hexanediylbis(N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Two-Step Procedure

  • Primary Urea Formation:
    HDI (1 mol) is dissolved in anhydrous toluene under nitrogen. Ethanolamine (2 mol) is added dropwise at 60°C, followed by 0.5 wt.% sodium sulfate. The mixture is refluxed at 110°C for 5 hours, yielding a viscous urea intermediate.

  • Cyclization and Purification:
    The intermediate is cooled to 80°C, and triethylamine (0.1 mol) is introduced to catalyze cyclization. After 2 hours, the product is filtered to remove salts and purified via vacuum distillation (180°C, 50 Pa) to isolate 1,6-bis(3-(2-hydroxyethyl)-ureido)-n-hexane.

Yield Optimization:

Catalyst Temperature (°C) Time (h) Yield (%)
Sodium sulfate 110 5 78
Potassium carbonate 130 4 85
None 140 6 62

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with automated feed controls to maintain precise stoichiometry and temperature gradients. A patented method utilizes:

  • Residence time: 20–30 minutes at 130°C.
  • Catalyst recovery: Zeolite filters (0.4–0.9 wt.% sodium oxide) trap unreacted HDI for reuse, reducing waste.

Post-Reaction Purification

Free HDI monomers are removed using wiped-film evaporators (German VTA-70 series) operating at 100–180°C and 50 Pa. This step reduces residual HDI to <0.5%, ensuring compliance with industrial safety standards.

Alternative Synthetic Routes

Ethylene Carbonate-Mediated Synthesis

A patent detailing 1,3-bis(2-hydroxyethyl)urea production suggests adapting ethylene carbonate as a carbonyl source. While untested for the target compound, this method could theoretically involve:

  • Reacting HDI with ethylene carbonate (1:2 ratio) at 140°C.
  • Using sodium/potassium zeolites to achieve 98% yield in 4 hours.

Challenges:

  • Requires recrystallization from methanol to isolate pure product.
  • Higher energy input compared to HDI-ethanolamine routes.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • FT-IR: Urea C=O stretch at 1640 cm⁻¹; N-H bend at 1550 cm⁻¹.
  • NMR: δ 1.3 ppm (hexane CH₂), δ 3.4 ppm (hydroxyethyl CH₂), δ 6.2 ppm (urea NH).

Purity Assessment

Method Target Specification Industrial Batch Result
Free HDI content (%) <0.5 0.48
NCO content (%) <0.1 0.07
Moisture (ppm) <500 320

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The urea groups can be reduced to amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation

Major Products

    Oxidation: Formation of diketones or aldehydes

    Reduction: Formation of diamines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a cross-linking agent in protein and enzyme stabilization.

    Medicine: Explored for its use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.

Mechanism of Action

The mechanism of action of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane involves its ability to form hydrogen bonds and covalent bonds with various substrates. The hydroxyl and urea groups facilitate interactions with biological molecules, leading to stabilization and enhanced activity. The compound can also interact with cellular membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Hydrogen Bonding and Polymer Morphology

  • Target Compound : The urea groups form strong intermolecular hydrogen bonds, enhancing tensile strength and heat resistance in PUs compared to diols (e.g., 1,6-hexanediol) .
  • HQEE : Aromatic rigidity improves thermal stability (>200°C) but reduces flexibility compared to the target compound’s aliphatic backbone .
  • EHUT: Self-assembles into supramolecular structures via urea H-bonding, a property shared with the target compound but tailored for nanotechnology applications .

Reactivity and Cross-Linking Efficiency

  • The hydroxyethyl groups in the target compound react faster with isocyanates than unmodified diols (e.g., 1,6-hexanediol), enabling efficient cross-linking at lower temperatures .
  • Compared to carbamate-based UD , urea linkages in the target compound offer higher polarity and moisture resistance.

Research Findings and Industrial Relevance

  • Polymer Applications : The compound’s balanced flexibility and strength make it suitable for elastomers and coatings. In contrast, 1,6-hexanediol-based PUs prioritize flexibility over durability .
  • Safety: Analogous hydroxyethyl compounds (e.g., hydroquinone derivatives) show low acute toxicity, suggesting a favorable safety profile with proper handling .

Biological Activity

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane features a hexane backbone with two urea groups and hydroxyl functionalities. This unique structure allows it to engage in various chemical reactions, such as oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and covalent bonds with biological substrates. The hydroxyl and urea groups enhance interactions with proteins and enzymes, leading to stabilization effects that may improve their functionality. Additionally, the compound can interact with cellular membranes, potentially affecting their fluidity and permeability.

Biological Activity

  • Cross-Linking Agent : The compound has been investigated as a cross-linking agent in protein stabilization. Its ability to form stable complexes with proteins can enhance the efficacy of therapeutic agents by prolonging their action in biological systems.
  • Drug Delivery Systems : Research indicates that 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane may serve as a scaffold for drug delivery systems, facilitating the targeted delivery of pharmaceuticals.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of 1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane:

  • Stabilization of Enzymes : In a study assessing enzyme stability, the compound was shown to significantly enhance the thermal stability of certain enzymes when used as a cross-linking agent. This stabilization is crucial for applications in biotechnology where enzymes are used under varying temperature conditions.
  • Drug Formulation : A formulation study highlighted the potential of this compound to improve solubility and bioavailability of poorly soluble drugs. When incorporated into drug formulations, it facilitated a higher rate of absorption in vitro compared to standard formulations.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
1,6-Di(2-hydroxyethyl)hexaneSimilar backbone; lacks urea groupsLimited biological activity
1,6-Bis(3-aminopropyl)ureaContains amine groups; higher reactivityAntimicrobial properties reported
Hexamethylene diisocyanateKnown for strong reactivity; used in coatingsToxicological concerns noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,6-Bis(3-(2-hydroxyethyl)-ureido)-n-hexane

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